molecular formula C7H6N2O B102282 6-Methoxynicotinonitrile CAS No. 15871-85-9

6-Methoxynicotinonitrile

Cat. No. B102282
Key on ui cas rn: 15871-85-9
M. Wt: 134.14 g/mol
InChI Key: DFPYAQAFVHRSAG-UHFFFAOYSA-N
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Patent
US04255428

Procedure details

A mixture of 2-methoxy-5-cyanopyridine (61.26 g), semi-carbazide hydrochloride (76.4 g), sodium acetate (74.92 g), ethanol (1,300 ml) and water (400 ml) was hydrogenated at 344 kPa using Raney nickel catalyst (1.0 g). The mixture was evaporated to a volume of 500 ml, water (1,000 ml) was added and the mixture was allowed to stand at 0° overnight. The mixture was filtered and the solid was washed with water and dissolved in 10% hydrochloric acid (1,000 ml). Formaldehyde solution (36% w/v, 450 ml) was added and the mixture was warmed for 15 minutes, allowed to cool and was added to a solution of sodium acetate (298.5 g) in water (900 ml). This mixture was extracted with ether and the combined extracts were successively washed with aqueous potassium carbonate and water and were dried and evaporated to give 6-methoxypyridine-3-carboxaldehyde (31.5 g, 50%), m.p. 48-49°.
Quantity
61.26 g
Type
reactant
Reaction Step One
Quantity
76.4 g
Type
reactant
Reaction Step One
Quantity
74.92 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]#N)=[CH:5][N:4]=1.Cl.NNC(N)=[O:15].C([O-])(=O)C.[Na+].C(O)C>[Ni].O>[CH3:1][O:2][C:3]1[N:4]=[CH:5][C:6]([CH:9]=[O:15])=[CH:7][CH:8]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
61.26 g
Type
reactant
Smiles
COC1=NC=C(C=C1)C#N
Name
Quantity
76.4 g
Type
reactant
Smiles
Cl.NNC(=O)N
Name
Quantity
74.92 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to a volume of 500 ml, water (1,000 ml)
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the solid was washed with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 10% hydrochloric acid (1,000 ml)
ADDITION
Type
ADDITION
Details
Formaldehyde solution (36% w/v, 450 ml) was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
was added to a solution of sodium acetate (298.5 g) in water (900 ml)
EXTRACTION
Type
EXTRACTION
Details
This mixture was extracted with ether
WASH
Type
WASH
Details
the combined extracts were successively washed with aqueous potassium carbonate and water
CUSTOM
Type
CUSTOM
Details
were dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=CC=C(C=N1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 31.5 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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